molecular formula C14H21N5O3Si B601552 4-Dimethylsilyl Entecavir CAS No. 870614-82-7

4-Dimethylsilyl Entecavir

Cat. No. B601552
CAS RN: 870614-82-7
M. Wt: 335.44
InChI Key:
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Description

Synthesis Analysis

4-Dimethylsilyl Entecavir is synthesized through a multi-step process that involves modifying the entecavir compound with a chemical group known as a dimethylsilyl group. A practical synthetic route for pilot production of entecavir has been described, which is safe, robust, and scalable to kilogram scale .


Molecular Structure Analysis

The molecular formula of 4-Dimethylsilyl Entecavir is C14H21N5O3Si . The chemical structure of 4-Dimethylsilyl Entecavir has been characterized using various techniques including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.


Chemical Reactions Analysis

The synthesis of 4-Dimethylsilyl Entecavir involves a series of highly efficient reactions including a Favorskii rearrangement-elimination-epimerization sequence to establish the cyclopentene skeleton . Biocatalysis offers mild, highly selective, and environmentally benign synthetic strategies for the production of pharmaceuticals in a sustainable fashion .

Scientific Research Applications

Oncology Applications

Entecavir has been reviewed for its potential applications in oncology. As a guanosine nucleoside analogue with activity against the hepatitis B virus polymerase, it may have implications in the treatment of liver cancer associated with chronic HBV infections .

Antiviral Drug Mechanisms

The mechanisms of action of antiviral drugs like Entecavir are significant in the broader field of virology and pharmacology. Understanding how these drugs prevent viral replication can lead to the development of new therapies for various viral infections .

Prevention of Viral Diseases

Research into the prevention of viral diseases includes studying compounds like Entecavir and their effectiveness in prophylactic treatments or post-exposure scenarios .

Airborne Transmission Characteristics

While not directly related to 4-Dimethylsilyl Entecavir, understanding the characteristics of airborne transmission of viruses can inform the development of antiviral strategies where such compounds may be used .

Mechanism of Action

Target of Action

The primary target of 4-Dimethylsilyl Entecavir is the hepatitis B virus (HBV) polymerase . This enzyme plays a crucial role in the replication of the hepatitis B virus, making it an effective target for antiviral drugs .

Mode of Action

4-Dimethylsilyl Entecavir is a guanosine nucleoside analogue . It competes with the natural substrate deoxyguanosine triphosphate, functionally inhibiting all three activities of the HBV polymerase: base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA .

Biochemical Pathways

The inhibition of the HBV polymerase by 4-Dimethylsilyl Entecavir disrupts the viral replication process, leading to a decrease in the production of new virus particles . This results in a reduction of the viral load in the body, helping to alleviate the symptoms of hepatitis B infection .

Pharmacokinetics

It is known that renal impairment can lead to increased accumulation of entecavir, with dosage adjustments required in patients with a creatinine clearance of less than 50 ml/min .

Result of Action

The inhibition of HBV replication by 4-Dimethylsilyl Entecavir can lead to a decrease in the viral load in the body, which may help to alleviate the symptoms of hepatitis B infection .

Action Environment

The efficacy and stability of 4-Dimethylsilyl Entecavir can be influenced by various environmental factors. For instance, the presence of resistant mutations in HBV reverse transcriptase can result in treatment failure . Additionally, the drug’s effectiveness may be affected by the patient’s renal function, as renal impairment can lead to increased accumulation of the drug .

properties

IUPAC Name

2-amino-9-[(1S,3R,4S)-4-[hydroxy(dimethyl)silyl]-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3Si/c1-7-8(5-20)10(23(2,3)22)4-9(7)19-6-16-11-12(19)17-14(15)18-13(11)21/h6,8-10,20,22H,1,4-5H2,2-3H3,(H3,15,17,18,21)/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHZIARQYIUCOF-GUBZILKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1CC(C(=C)C1CO)N2C=NC3=C2N=C(NC3=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)([C@H]1C[C@@H](C(=C)[C@@H]1CO)N2C=NC3=C2N=C(NC3=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Dimethylsilyl Entecavir

CAS RN

870614-82-7
Record name 4-Dimethylsilyl entecavir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870614827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-DIMETHYLSILYL ENTECAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4WFV8XSJ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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